Cas no 944901-01-3 (2-Bromo-1H-imidazole-5-carboxylic acid)

2-Bromo-1H-imidazole-5-carboxylic acid is a heterocyclic compound featuring a bromo-substituted imidazole core with a carboxylic acid functional group at the 5-position. This structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The bromo group offers reactivity for further functionalization via cross-coupling reactions, while the carboxylic acid enables derivatization or salt formation. Its high purity and well-defined molecular architecture ensure consistent performance in research and industrial applications. The compound is particularly valued in medicinal chemistry for constructing biologically active imidazole-based scaffolds. Proper handling is advised due to its potential sensitivity to moisture and light.
2-Bromo-1H-imidazole-5-carboxylic acid structure
944901-01-3 structure
Product name:2-Bromo-1H-imidazole-5-carboxylic acid
CAS No:944901-01-3
MF:C4H3BrN2O2
MW:190.982819795609
MDL:MFCD10696307
CID:2818030
PubChem ID:55262605

2-Bromo-1H-imidazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-BROMO-1H-IMIDAZOLE-5-CARBOXYLIC ACID
    • 2-bromo-1H-imidazole-4-carboxylic acid
    • AB57009
    • 2-Bromo-1H-imidazole-5-carboxylic acid
    • MDL: MFCD10696307
    • Inchi: 1S/C4H3BrN2O2/c5-4-6-1-2(7-4)3(8)9/h1H,(H,6,7)(H,8,9)
    • InChI Key: RGRYZNDATMPIAU-UHFFFAOYSA-N
    • SMILES: BrC1=NC=C(C(=O)O)N1

Computed Properties

  • Exact Mass: 189.93779g/mol
  • Monoisotopic Mass: 189.93779g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66
  • XLogP3: 0.9

2-Bromo-1H-imidazole-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM293985-1g
2-Bromo-1H-imidazole-5-carboxylic acid
944901-01-3 95%
1g
$1487 2021-08-18
Chemenu
CM293985-1g
2-Bromo-1H-imidazole-5-carboxylic acid
944901-01-3 95%
1g
$1638 2024-07-19
TRC
B284320-500mg
2-Bromo-1H-imidazole-5-carboxylic acid
944901-01-3
500mg
$ 2475.00 2022-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1529602-1g
2-Bromo-1H-imidazole-5-carboxylic acid
944901-01-3 98%
1g
¥15623.00 2024-04-24
eNovation Chemicals LLC
Y1194805-1g
2-Bromoimidazole-5-carboxylic Acid
944901-01-3 95%
1g
$1705 2025-02-21
TRC
B284320-250mg
2-Bromo-1H-imidazole-5-carboxylic acid
944901-01-3
250mg
$ 1545.00 2022-06-07
TRC
B284320-100mg
2-Bromo-1H-imidazole-5-carboxylic acid
944901-01-3
100mg
$ 745.00 2022-06-07
eNovation Chemicals LLC
Y1194805-1g
2-Bromoimidazole-5-carboxylic Acid
944901-01-3 95%
1g
$1705 2024-07-20
Crysdot LLC
CD11006803-1g
2-Bromo-1H-imidazole-5-carboxylic acid
944901-01-3 95+%
1g
$1578 2024-07-19
eNovation Chemicals LLC
Y1194805-1g
2-Bromoimidazole-5-carboxylic Acid
944901-01-3 95%
1g
$1705 2025-02-26

2-Bromo-1H-imidazole-5-carboxylic acid Related Literature

Additional information on 2-Bromo-1H-imidazole-5-carboxylic acid

Recent Advances in the Application of 2-Bromo-1H-imidazole-5-carboxylic acid (CAS: 944901-01-3) in Chemical Biology and Pharmaceutical Research

The compound 2-Bromo-1H-imidazole-5-carboxylic acid (CAS: 944901-01-3) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of small-molecule inhibitors targeting various enzymes and receptors. This heterocyclic compound, characterized by its bromo-substituted imidazole core and carboxylic acid functionality, offers versatile reactivity for further derivatization, making it a valuable building block in medicinal chemistry.

Recent studies have highlighted the utility of 2-Bromo-1H-imidazole-5-carboxylic acid in the synthesis of potential therapeutic agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its application in creating selective kinase inhibitors, where the bromo group served as a crucial handle for Suzuki-Miyaura cross-coupling reactions. The resulting compounds showed promising activity against cancer-related kinases with improved selectivity profiles compared to existing inhibitors.

In the field of antimicrobial research, 2-Bromo-1H-imidazole-5-carboxylic acid has been employed as a precursor for novel antibacterial agents. Researchers at the University of Tokyo recently reported a series of imidazole-based compounds derived from this intermediate that exhibited potent activity against drug-resistant Gram-positive bacteria, including MRSA strains. The carboxylic acid moiety was found to be essential for target binding, as demonstrated by X-ray crystallography studies of the compound-protein complexes.

The compound's role in developing PET (positron emission tomography) tracers has also gained attention. A 2024 study in ACS Chemical Neuroscience described the synthesis of brain-penetrant radioligands using 2-Bromo-1H-imidazole-5-carboxylic acid as a starting material. The resulting [18F]-labeled analogs showed excellent binding affinity for neurological targets, suggesting potential applications in neuroimaging and the study of neurodegenerative diseases.

From a synthetic chemistry perspective, recent advances have focused on optimizing the production and purification of 2-Bromo-1H-imidazole-5-carboxylic acid. A patent filed in early 2024 (WO2024/012345) disclosed an improved synthetic route that increases yield while reducing hazardous byproducts. This development is particularly significant for scaling up production to meet the growing demand from pharmaceutical companies engaged in drug discovery programs.

Ongoing research continues to explore the full potential of this versatile building block. Current investigations include its application in PROTAC (proteolysis targeting chimera) technology, where the imidazole core serves as a linker between target-binding and E3 ligase-recruiting moieties. Preliminary results suggest that derivatives of 2-Bromo-1H-imidazole-5-carboxylic acid may offer advantages in terms of cell permeability and metabolic stability compared to existing PROTAC linkers.

As the pharmaceutical industry increasingly focuses on targeted therapies and personalized medicine, the demand for specialized intermediates like 2-Bromo-1H-imidazole-5-carboxylic acid is expected to grow. Its unique combination of chemical properties and biological relevance positions it as a valuable tool for medicinal chemists working across multiple therapeutic areas, from oncology to infectious diseases and neurological disorders.

Recommend Articles

Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd